(Lys7)-Phalloidin Trifluoroacetate is a derivative of phalloidin, a cyclic peptide originally derived from the death cap mushroom, Amanita phalloides. This compound is notable for its ability to bind specifically to filamentous actin (F-actin), making it a valuable tool in cell biology for visualizing and studying the cytoskeleton. The introduction of lysine at the seventh position enhances its functional properties, particularly in applications involving fluorescence labeling and cellular imaging.
Phalloidin and its derivatives, including (Lys7)-Phalloidin Trifluoroacetate, are typically synthesized through solid-phase peptide synthesis methods. The original phalloidin was isolated from mushrooms, but synthetic analogs allow for modifications that enhance their utility in research.
(Lys7)-Phalloidin Trifluoroacetate falls under the classification of cyclic peptides and is categorized as a phallotoxin. Its structure is characterized by a cyclic arrangement of amino acids, which contributes to its stability and binding properties.
The synthesis of (Lys7)-Phalloidin Trifluoroacetate generally involves solid-phase peptide synthesis techniques. This process allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key steps include:
The synthesis may involve various chemical reactions, including:
The molecular structure of (Lys7)-Phalloidin Trifluoroacetate includes a cyclic heptapeptide with an added lysine residue at the seventh position. The cyclic nature provides structural stability and facilitates specific interactions with actin filaments.
The chemical reactivity of (Lys7)-Phalloidin Trifluoroacetate primarily involves its interaction with actin filaments. Upon binding to F-actin, it stabilizes the filamentous structure and prevents depolymerization.
(Lys7)-Phalloidin Trifluoroacetate exerts its effects by binding to F-actin, stabilizing the filamentous structures within cells. This action inhibits the turnover of actin filaments, thereby influencing cellular processes such as motility and shape maintenance.
Research indicates that phalloidins can increase filament stability by preventing the dissociation of actin monomers from the filament ends. This stabilization is crucial for maintaining cytoskeletal integrity during cellular activities.
(Lys7)-Phalloidin Trifluoroacetate has several significant applications in scientific research:
Solid-phase peptide synthesis (SPPS) has revolutionized the production of complex phallotoxin analogues like (Lys⁷)-Phalloidin, enabling precise residue substitutions and functionalizations. The patented methodology employs Fmoc-chemistry on aryldialkyl resin supports, with the heptapeptide chain assembled through sequential coupling of protected amino acids including the critical D-threonine, cysteine derivatives, cis-4-hydroxy-L-proline, and the modified lysine at position 7 [1]. This resin-based approach permits real-time monitoring of coupling efficiency through ninhydrin testing and implements capping steps to prevent deletion sequences. After complete chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, simultaneously removing side-chain protecting groups and yielding the linear peptide precursor with high purity (>95% by HPLC) [1] [8].
A significant advancement involves the implementation of on-resin screening for actin-binding capability prior to final cleavage. Researchers have developed specialized resin beads that facilitate actin polymerization directly on the solid support when conjugated with phalloidin analogues. This innovative approach allows rapid functional assessment during synthesis, significantly accelerating structure-activity relationship studies for phallotoxin derivatives. The methodology demonstrates that actin-binding functionality is preserved even when the peptide is tethered to the solid support, confirming that the crucial pharmacophore remains accessible [8].
Table 1: Key Advantages of Solid-Phase Synthesis for Phalloidin Analogues
Synthetic Feature | Traditional Solution-Phase | Solid-Phase Approach |
---|---|---|
Cyclization Efficiency | Moderate (40-60%) | High (>85%) |
Purification Complexity | High (multiple intermediates) | Low (minimal intermediate purification) |
Functionalization Flexibility | Limited | High (diverse residues at position 7) |
Synthesis Duration | Weeks | Days |
Typical Overall Yield | 5-10% | 25-35% |
The defining structural feature of phallotoxins—the tryptathionine bridge (cysteine-tryptophan crosslink)—presents significant synthetic challenges. This transannular bond creates the rigid bicyclic architecture essential for high-affinity actin binding. Modern synthetic approaches employ two principal strategies for forming this critical linkage: direct oxidative coupling and thioether formation via activated cysteine intermediates [1] [10].
The oxidative approach utilizes iodine in methanol/dichloromethane mixtures (1:1 v/v) under controlled temperatures (0-5°C) to simultaneously form the sulfide bond and facilitate macrocyclization. This one-pot methodology yields approximately 65-70% of the cyclic product with correct stereochemistry, significantly reducing epimerization risks compared to earlier methods. The reaction proceeds through a sulfenyl iodide intermediate that undergoes nucleophilic attack by the tryptophan indole ring, creating the stable thioether linkage characteristic of natural phallotoxins [1].
Alternative approaches employ orthogonal protection schemes where cysteine side chains are activated as disulfides (e.g., with 2,2'-dithiodipyridine) prior to deprotection and nucleophilic displacement by tryptophan. This stepwise methodology, while requiring additional synthetic operations, provides superior control over stereochemistry at the critical cysteine residue. Following cyclization, the bicyclic structure is stabilized through hydrogen bonding involving the hydroxyproline residue and the characteristic β-turn configuration stabilized by the D-threonine residue [5] [10].
Comparative studies reveal that cyclization efficiency directly correlates with actin-binding affinity. Properly formed bicyclic structures demonstrate dissociation constants (Kd) in the low nanomolar range (1-5 nM), while improperly cyclized analogues exhibit 100-1000-fold reduced affinity. The spatial orientation enforced by the bicyclic structure positions key hydrogen bond donors and acceptors to complement the F-actin binding interface precisely, explaining the dramatic affinity differences observed between correctly and incorrectly cyclized products [1] [5].
Table 2: Comparative Cyclization Strategies for Phallotoxin Core Structure
Method | Reagents/Conditions | Yield | Epimerization Risk | Critical Quality Parameters |
---|---|---|---|---|
Oxidative Coupling | I₂/MeOH:DCM (1:1), 0-5°C | 65-70% | Moderate | Correct sulfide stereochemistry |
Activated Disulfide | 2,2'-Dithiodipyridine, then reduction/TFA | 55-60% | Low | Complete disulfide activation |
Mitsunobu Thioetherification | DIAD/PPh₃, THF, -20°C | 40-50% | High | Temperature control critical |
Position 7 in the phalloidin structure presents a strategic modification site for bioconjugation while minimally perturbing actin-binding functionality. Native phalloidin contains 2-hydroxyisoleucine at this position, whereas the (Lys⁷) analogue substitutes this residue with L-lysine, introducing a primary amine group specifically designed for selective derivatization [3] [5]. This structural modification maintains the compound's nanomolar affinity for F-actin (Kd ≈ 3-7 nM) while providing a chemically addressable handle for fluorescent probes and other reporter molecules.
The ε-amino group of the lysine side chain demonstrates remarkable versatility in conjugation chemistry:
Critical structure-activity studies demonstrate that the length and chemical nature of the linker between the phalloidin core and the fluorophore significantly impact biological activity. While direct conjugation of large fluorophores (e.g., >500 Da) to the ε-amino group reduces actin affinity by 50-80%, incorporation of flexible spacers such as aminocaproic acid (6-aminohexanoic acid) or polyethylene glycol (PEG4-12) units restores near-native binding. These spacers provide steric relief, separating the bulky fluorophore from the pharmacophore region. For example, (Lys⁷)-Phalloidin conjugated to Alexa Fluor 647 via a 15-atom PEG spacer retains >90% binding affinity compared to unconjugated phalloidin, making it invaluable for super-resolution microscopy applications [5] [6].
Table 3: Fluorescent Conjugation Efficiency and Actin Affinity Retention
Conjugate Type | Linker Chemistry | Conjugation Efficiency | Relative Actin Affinity | Recommended Applications |
---|---|---|---|---|
FITC Direct | Isothiocyanate | 85-95% | 40-50% | Standard fluorescence microscopy |
Alexa Fluor 488 | NHS ester + aminocaproyl spacer | 75-85% | 85-95% | Confocal microscopy, flow cytometry |
TRITC Direct | NHS ester | 70-80% | 30-40% | Historical applications (limited use) |
Alexa Fluor 647 | PEG₄-NHS ester | 80-90% | 90-95% | Super-resolution microscopy (STORM) |
Biotin-XX | NHS ester + extended spacer | 90-95% | 95-100% | Electron microscopy (colloidal gold) |
The trifluoroacetate (TFA) counterion in (Lys⁷)-Phalloidin Trifluoroacetate serves multiple critical functions in purification, stabilization, and biological activity. During reversed-phase HPLC purification (typically employing C18 columns with acetonitrile/water gradients containing 0.1% TFA), the strong ion-pairing properties of TFA enable high-resolution separation of the phallotoxin from closely related impurities and synthetic byproducts. The acidic mobile phase (pH ~2.0) protonates basic residues (especially the ε-amino group of Lys⁷), enhancing hydrophobic interactions with the stationary phase and improving peak symmetry [3] [5].
After purification, the TFA salt form provides superior hygroscopic stability compared to hydrochloride or acetate salts. The trifluoroacetate anion forms a stable amorphous solid with the peptide, preventing crystallization-induced degradation and maintaining long-term stability (>24 months at -20°C). This enhanced stability stems from the low nucleophilicity of TFA, which minimizes N→O acyl shifts and other degradation pathways common in peptide pharmaceuticals. Additionally, the strong hydrogen-bond accepting capability of TFA stabilizes the tertiary structure through interactions with backbone amide protons, as confirmed by NMR studies [3].
In biological applications, the TFA counterion facilitates solubility in aqueous buffers while maintaining the appropriate ionic strength for actin binding. The trifluoroacetate anion readily exchanges with physiological anions upon dilution in buffer systems, eliminating concerns of functional interference. Comparative binding assays confirm identical actin affinity between the TFA salt form and native phalloidin, validating its suitability as a research reagent [3] [7].
Table 4: Key Physicochemical Properties of (Lys⁷)-Phalloidin Trifluoroacetate
Property | Specification | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C₃₅H₄₉N₉O₉S·C₂HF₃O₂ | High-resolution MS | Confirms structural identity |
Molecular Weight | 771.88 (peptide) + 114.02 (TFA) = 885.90 | MS, elemental analysis | Batch consistency |
Purity | ≥95% (HPLC, 214 nm) | RP-HPLC (C18) | Functional reliability |
Counterion Content | 1.0-1.2 eq TFA | Ion chromatography | Stability and solubility |
Solubility | >10 mg/mL in water | Visual inspection | Practical utility |
Actin-Binding Affinity | Kd = 3.5 ± 0.7 nM | Fluorescence quenching | Biological activity |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9